molecular formula C10H14OS B8518763 4-Methyl-1-thiophen-3-yl-pentan-3-one

4-Methyl-1-thiophen-3-yl-pentan-3-one

Cat. No. B8518763
M. Wt: 182.28 g/mol
InChI Key: QOABFHQWLRICFO-UHFFFAOYSA-N
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Patent
US06852711B2

Procedure details

The title compound was prepared according to General Method 4b using 3-bromothiophene (20 mmol), 4-methyl-1-penten-3-ol (30 mmol), sodium iodide (0.7 mmol), sodium bicarbonate (24 mmol), triphenylphosphine (0.6 mmol), DMF (15 mL), and palladium acetate (0.2 mmol). The title compound was flash chromatographed using EtOAc:hexane (5:95 to 10:90).
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
30 mmol
Type
reactant
Reaction Step Two
Quantity
0.7 mmol
Type
reactant
Reaction Step Three
Quantity
24 mmol
Type
reactant
Reaction Step Four
Quantity
0.6 mmol
Type
reactant
Reaction Step Five
Quantity
0.2 mmol
Type
catalyst
Reaction Step Six
Name
Quantity
15 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:6]=[CH:5][S:4][CH:3]=1.[CH3:7][CH:8]([CH3:13])[CH:9]([OH:12])[CH:10]=[CH2:11].[I-].[Na+].C(=O)(O)[O-].[Na+].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.CN(C=O)C>[CH3:7][CH:8]([CH3:13])[C:9](=[O:12])[CH2:10][CH2:11][C:2]1[CH:6]=[CH:5][S:4][CH:3]=1 |f:2.3,4.5,7.8.9|

Inputs

Step One
Name
Quantity
20 mmol
Type
reactant
Smiles
BrC1=CSC=C1
Step Two
Name
Quantity
30 mmol
Type
reactant
Smiles
CC(C(C=C)O)C
Step Three
Name
Quantity
0.7 mmol
Type
reactant
Smiles
[I-].[Na+]
Step Four
Name
Quantity
24 mmol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Five
Name
Quantity
0.6 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Six
Name
Quantity
0.2 mmol
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Seven
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared
CUSTOM
Type
CUSTOM
Details
chromatographed

Outcomes

Product
Name
Type
product
Smiles
CC(C(CCC1=CSC=C1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.